molecular formula C11H9ClOS B11884397 (R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

Cat. No.: B11884397
M. Wt: 224.71 g/mol
InChI Key: RQIOLJOZCMEDBA-LLVKDONJSA-N
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Description

®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is a chemical compound known for its unique structure and properties It features a chlorophenyl group attached to a dihydrothiophene ring, with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:

    Formation of the Dihydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dihydrothiophene ring is alkylated with a chlorophenyl compound in the presence of a Lewis acid catalyst.

    Aldehyde Functionalization:

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.

    Reduction: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to its dihydrothiophene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

InChI

InChI=1S/C11H9ClOS/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m1/s1

InChI Key

RQIOLJOZCMEDBA-LLVKDONJSA-N

Isomeric SMILES

C1C=C([C@H](S1)C2=CC=C(C=C2)Cl)C=O

Canonical SMILES

C1C=C(C(S1)C2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

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